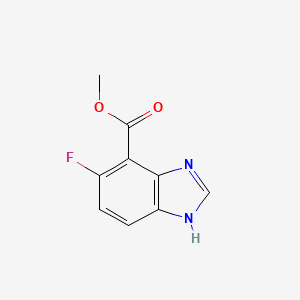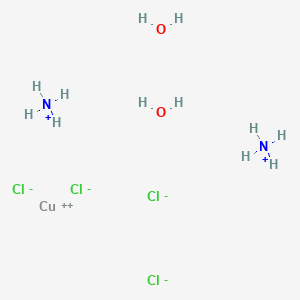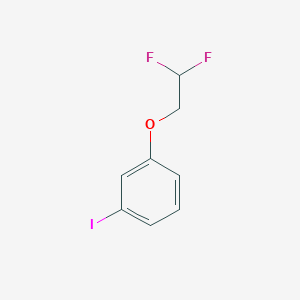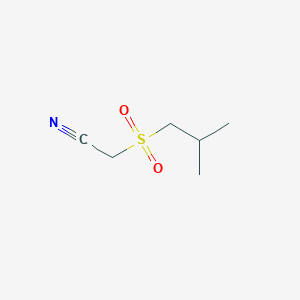
(2-Methyl-propane-1-sulfonyl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-propane-1-sulfonyl)-acetonitrile is an organic compound that features a sulfonyl group attached to a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-propane-1-sulfonyl)-acetonitrile typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the sulfonyl chloride.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(2-Methyl-propane-1-sulfonyl)-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative.
科学的研究の応用
(2-Methyl-propane-1-sulfonyl)-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-Methyl-propane-1-sulfonyl)-acetonitrile exerts its effects involves the reactivity of the sulfonyl and nitrile groups. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make the compound versatile in chemical synthesis.
類似化合物との比較
Similar Compounds
- 2-Methylpropane-1-sulfonyl chloride
- Isobutanesulfonyl chloride
- Isobutylsulfonyl chloride
Uniqueness
(2-Methyl-propane-1-sulfonyl)-acetonitrile is unique due to the presence of both a sulfonyl and a nitrile group, which imparts distinct reactivity compared to similar compounds that may only contain one of these functional groups. This dual functionality allows for a broader range of chemical transformations and applications.
特性
IUPAC Name |
2-(2-methylpropylsulfonyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)5-10(8,9)4-3-7/h6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUBJMDRHBSMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
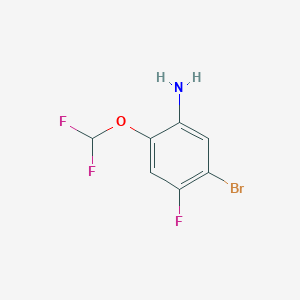

![Oxazolo[4,5-c]pyridine-4-methanamine](/img/no-structure.png)
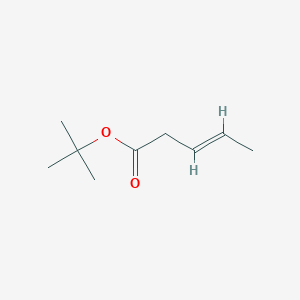
![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)

